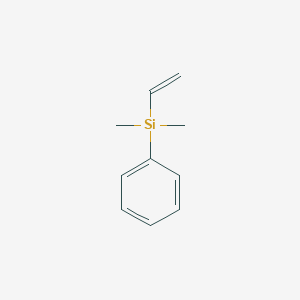

Vinylphenyldimethylsilane

Description

Properties

IUPAC Name |

ethenyl-dimethyl-phenylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14Si/c1-4-11(2,3)10-8-6-5-7-9-10/h4-9H,1H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDEZCOQKJSRQNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C=C)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26744-16-1 | |

| Record name | Silane, ethenyldimethylphenyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26744-16-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID60150070 | |

| Record name | Vinyldimethylphenylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60150070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1125-26-4 | |

| Record name | Vinyldimethylphenylsilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001125264 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vinyldimethylphenylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60150070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethylphenylvinylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Vinylphenyldimethylsilane

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Vinylphenyldimethylsilane (CAS No. 1125-26-4) is a versatile organosilicon compound that serves as a critical building block in advanced materials science and organic synthesis.[1] Its unique molecular architecture, featuring a vinyl group, a dimethylsilyl moiety, and a phenyl ring, provides a trifecta of reactive and modulatory sites.[1][2][3] This guide offers a comprehensive exploration of its core chemical properties, reactivity, and handling protocols, designed to empower researchers in leveraging this compound for innovative applications, from polymer chemistry to the synthesis of complex pharmaceutical intermediates.

Physicochemical and Spectroscopic Profile

A foundational understanding of a reagent begins with its physical constants and spectroscopic signatures. These data points are not merely identifiers but are crucial for designing reaction conditions, purification strategies, and structural elucidation.

Physical and Chemical Properties

This compound is a clear, colorless to light yellow liquid under standard conditions.[1][3] Its properties are summarized in the table below, providing essential data for experimental planning and safety assessments.

| Property | Value | Source |

| CAS Number | 1125-26-4 | [4] |

| Molecular Formula | C₁₀H₁₄Si | [4] |

| Molecular Weight | 162.30 g/mol | [4] |

| Boiling Point | 82 °C at 20 mmHg | [5] |

| Density | 0.892 g/mL at 25 °C | [5] |

| Refractive Index (n²⁰/D) | 1.507 | [5] |

| Flash Point | 59.4 °C (138.9 °F) - closed cup | |

| Solubility | Insoluble in water. | [3] |

Spectroscopic Characterization

Spectroscopic analysis is indispensable for confirming the identity and purity of this compound. The key spectral features are detailed below.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides a distinct fingerprint of the molecule's structure. For the related isomer, (4-vinylphenyl)dimethylsilane, characteristic signals include doublets for the aromatic protons, a doublet of doublets for the vinyl protons, and a doublet for the six methyl protons on the silicon atom.[6] The coupling patterns are critical for confirming the connectivity of the molecule.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum complements the ¹H NMR by providing information on the carbon skeleton. Distinct signals are expected for the methyl carbons attached to silicon, the vinyl carbons, the aromatic carbons, and the silicon-attached aromatic carbon.

-

IR (Infrared Spectroscopy): IR spectroscopy is a rapid tool for identifying key functional groups. The spectrum of this compound will exhibit characteristic absorption bands corresponding to C-H stretching of the aromatic and vinyl groups (typically above 3000 cm⁻¹), C=C stretching of the vinyl and aromatic groups (around 1600 cm⁻¹), and Si-C and Si-CH₃ vibrations.[7][8]

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak (M⁺) corresponding to the molecular weight of 162.30.[4] The fragmentation pattern can provide further structural confirmation, often involving the loss of methyl or vinyl groups.[9]

Synthesis of this compound and Derivatives

Understanding the synthesis of this compound provides insight into its reactivity and potential impurities. A common and effective laboratory-scale synthesis involves the reaction of a silyl halide with an organometallic reagent derived from a vinyl-substituted aromatic compound.[1][6]

Example Protocol: Synthesis of (4-vinylphenyl)dimethylsilane

This protocol illustrates a common synthetic strategy using an organolithium intermediate.[6] The choice of an organolithium reagent, formed in situ from a bromo-aromatic precursor, allows for a clean and efficient nucleophilic attack on the electrophilic silicon center of chlorodimethylsilane.

Methodology:

-

Reaction Setup: In a flame-dried 100 mL round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1-bromo-4-vinylbenzene (1.83 g, 10.0 mmol) in anhydrous tetrahydrofuran (THF, 15 mL).

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (n-BuLi, 7.5 mL of a 1.6 M solution in hexane) dropwise over 30 minutes. The slow addition is critical to control the exothermic reaction and prevent side reactions.

-

Anion Formation: Stir the resulting mixture at -78 °C for 2 hours to ensure complete formation of the vinyllithium species.

-

Silylation: Add a solution of chlorodimethylsilane (1.1 mL, 10.0 mmol) in anhydrous THF (20 mL) dropwise to the reaction mixture at -78 °C.

-

Equilibration: Allow the reaction to warm to room temperature and stir for 8 hours.

-

Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl, 5 mL). Extract the product with diethyl ether (Et₂O, 3 x 15 mL).

-

Purification: Wash the combined organic layers with water (20 mL) and then brine (20 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Chromatography: Purify the crude product by silica gel column chromatography using pentane as the eluent to yield the final product.[6]

Caption: Workflow for the synthesis of (4-vinylphenyl)dimethylsilane.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by its vinyl group and the unique properties of the carbon-silicon bond.

Reactions of the Vinyl Group

-

Polymerization: The vinyl moiety is highly susceptible to polymerization, making this compound a valuable monomer.[1][2] It can undergo radical polymerization or copolymerization with other vinyl monomers to produce silicone-based polymers.[2][10] The incorporation of the phenyl-silicon unit enhances the thermal stability and mechanical properties of the resulting polymer, rendering it suitable for high-performance materials.[1]

Caption: General scheme for the polymerization of this compound.

-

Hydrosilylation: The vinyl group readily participates in hydrosilylation, an addition reaction of a Si-H bond across the carbon-carbon double bond.[11] This reaction is typically catalyzed by platinum complexes, such as Karstedt's catalyst, and is a cornerstone of silicone chemistry for cross-linking polymers or synthesizing more complex organosilanes.[11][12] The hydrosilylation of terminal alkynes is a related, well-studied reaction that provides vinylsilanes, demonstrating the versatility of these reactions.[13][14][15]

Electrophilic Substitution: The β-Silicon Effect

A hallmark of vinylsilane reactivity is its behavior in electrophilic substitution reactions.[16] The carbon-silicon bond is highly electron-releasing and can stabilize a positive charge at the β-position through hyperconjugation, a phenomenon known as the β-silicon effect .[17] Consequently, when a vinylsilane reacts with an electrophile (E⁺), the electrophile adds to the α-carbon, generating a β-carbocation stabilized by the silyl group. Subsequent elimination of the silyl group results in the formation of a new double bond, with the electrophile replacing the silicon atom.[17][18] This reaction is highly regioselective and often proceeds with retention of the double bond's original configuration.[17][18][19]

Caption: Mechanism of electrophilic substitution in vinylsilanes.

Applications in Research and Drug Development

The unique reactivity profile of this compound makes it a valuable tool for advanced applications:

-

Material Science: It is a key monomer for specialty silicone polymers, coatings, and adhesives with enhanced thermal stability.[1] It also serves as a coupling agent to improve the interface between organic polymers and inorganic fillers in composite materials.[1]

-

Organic Synthesis: As demonstrated by the electrophilic substitution reactions, vinylsilanes are precursors to stereodefined substituted alkenes.[18][19] This is highly valuable in the synthesis of complex organic molecules, including pharmaceutical agents, where stereochemistry is critical.

-

Intermediate for Complex Silanes: It serves as a precursor for more elaborate organosilanes used in organic electronics and advanced ceramics.[1][3][5]

Safety and Handling

As with any reactive chemical, proper handling of this compound is paramount for laboratory safety.

-

Hazard Identification: this compound is classified as a flammable liquid and vapor (GHS Category 3).[4] It may cause skin and eye irritation.[20]

-

Precautionary Measures:

-

Handling: Work in a well-ventilated area or a chemical fume hood.[21] Keep away from heat, sparks, open flames, and other ignition sources. Use explosion-proof electrical equipment and take precautionary measures against static discharge.[20]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., neoprene or nitrile rubber), chemical safety goggles or a face shield, and protective clothing.[20][21]

-

Storage: Store in a cool, well-ventilated place in a tightly closed container.[3][20]

-

-

First Aid:

-

Skin Contact: Immediately remove contaminated clothing and rinse the skin with plenty of water.[21]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[21]

-

Inhalation: Move the person to fresh air.[21]

-

In all cases of significant exposure or if symptoms persist, seek immediate medical attention.[21]

-

References

- Exploring the Synthesis and Applications of Vinyl Phenyl Dimethylsilane. (2026). NINGBO INNO PHARMCHEM CO.,LTD.

- (4 - vinyl phenyl) dimethyl silane synthesis. ChemicalBook.

- Vinylsilane synthesis. Organic Chemistry Portal.

- The Electrophilic Substitution of Allylsilanes and Vinylsilanes. Organic Reactions.

- Lau, P. W. K. (n.d.). REACTIONS OF VINYLSILANES AND ALLYLSILANES. eScholarship@McGill.

- Electrophilic substitution of unsaturated silanes. Wikipedia.

- Vinyl silanes offer a regio- and stereoselective route to alkenes. ChemTube3D.

- Exploring the Synthesis Applications of Dimethyl(4-vinylphenyl)silane: A Chemical Guide. (2026).

- This compound. ChemicalBook.

- Vinyldimethylphenylsilane. PubChem, National Institutes of Health.

- Dimethylphenylvinylsilane, 98%. Sigma-Aldrich.

- Dimethylphenylvinylsilane. Hubei Co-Formula Material Tech Co.,Ltd.

- Platinum-Catalyzed Hydrosilylation of Phenylacetylene by Diphenylsilane. ResearchGate.

- VINYLMETHYLDIMETHOXYSILANE Safety Data Sheet. Gelest, Inc.

- SAFETY DATA SHEET. Sigma-Aldrich.

- SAFETY DATA SHEET. TCI Chemicals.

- Hydrosilylation reaction of methylhydridesiloxane to phenylacetylene. Semantic Scholar.

- Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. MDPI.

- Hydrosilylation of phenylacetylene with triethylsilane by SC-Pt-NS catalysts... ResearchGate.

- Tuning the Activity and Selectivity of Phenylacetylene Hydrosilylation... MDPI.

- Synthesis of Vinylsilanes. ResearchGate.

- Phenyldimethylvinylsilane. NIST WebBook.

- NMR, mass spectroscopy, IR - finding compound structure. ResearchGate.

- CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison.

- Synthesis and characterization of poly[(4-vinylphenyl)dimethyl- silane]-b-polybutadiene-b-poly[(4-vinylphenyl)dimethylsilane]... Semantic Scholar.

- Synthesis and Characterization of Poly(methyl methacrylate-co-vinyl triethoxysilane) Prepared by Free Radical Polymerization. ResearchGate.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Dimethylphenylvinylsilane - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]

- 4. Vinyldimethylphenylsilane | C10H14Si | CID 136902 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 1125-26-4 [chemicalbook.com]

- 6. (4 - vinyl phenyl) dimethyl silane synthesis - chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 9. Phenyldimethylvinylsilane [webbook.nist.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Vinylsilane synthesis [organic-chemistry.org]

- 14. Hydrosilylation reaction of methylhydridesiloxane to phenylacetylene | Semantic Scholar [semanticscholar.org]

- 15. researchgate.net [researchgate.net]

- 16. organicreactions.org [organicreactions.org]

- 17. Electrophilic substitution of unsaturated silanes - Wikipedia [en.wikipedia.org]

- 18. chemtube3d.com [chemtube3d.com]

- 19. escholarship.mcgill.ca [escholarship.mcgill.ca]

- 20. gelest.com [gelest.com]

- 21. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to Vinylphenyldimethylsilane (CAS 1125-26-4)

Introduction: Unveiling a Versatile Organosilicon Monomer

Vinylphenyldimethylsilane (CAS 1125-26-4), also known as dimethylphenylvinylsilane, is a unique organosilicon compound featuring both a reactive vinyl group and a stabilizing phenyl group attached to a central silicon atom, which is also bonded to two methyl groups.[1] This distinct molecular architecture imparts a valuable combination of properties, positioning it as a critical building block in advanced materials synthesis.[2] Its versatility makes it an indispensable monomer and intermediate in the production of high-performance silicone-based polymers, specialty silanes, and organic-inorganic hybrid materials.[3][4] This guide provides an in-depth exploration of its chemical and physical characteristics, synthesis methodologies, key applications, and essential safety protocols, tailored for researchers and professionals in drug development and materials science.

Physicochemical and Spectroscopic Profile

This compound is typically a colorless to pale yellow, clear liquid with a relatively low viscosity.[1][5] It is soluble in common organic solvents but has limited solubility in water.[1] The strategic combination of its functional groups—the polymerizable vinyl moiety and the thermally robust phenyl ring—is central to its wide-ranging utility.[3]

Core Physicochemical Data

| Property | Value | Source(s) |

| CAS Number | 1125-26-4 | [1][6] |

| Molecular Formula | C₁₀H₁₄Si | [1][6] |

| Molecular Weight | 162.30 g/mol | [4][6] |

| Boiling Point | 82 °C at 20 mmHg | [7] |

| Density | 0.892 g/mL at 25 °C | [7] |

| Refractive Index (n20/D) | 1.507 | [7] |

| Flash Point | 59.4 °C (closed cup) |

Spectroscopic Fingerprints

Spectroscopic analysis is fundamental for the unambiguous identification and quality control of this compound. Key spectral data are available from various sources.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR are crucial for structural elucidation. While specific spectra are available through databases like ChemicalBook, a representative ¹H NMR spectrum for a related compound, (4-vinylphenyl)dimethylsilane, shows characteristic signals for the vinyl and phenyl protons.[8][9]

-

Mass Spectrometry (MS) : Electron ionization mass spectrometry data is available through the NIST WebBook, providing a distinct fragmentation pattern for molecular identification.[6][10]

-

Infrared (IR) Spectroscopy : IR spectroscopy can confirm the presence of key functional groups, such as the C=C stretching of the vinyl group and the characteristic absorptions of the phenyl and Si-CH₃ bonds.[9]

Synthesis of this compound: A Mechanistic Perspective

The synthesis of this compound is most commonly achieved through a Grignard reaction, a powerful and versatile method for forming carbon-silicon bonds.[3][11] This approach offers a high degree of control and typically results in good yields of the desired product.

Visualizing the Grignard Synthesis Pathway

Caption: Grignard synthesis of this compound.

Detailed Experimental Protocol: Grignard Synthesis

The following protocol is adapted from a known synthetic route for a structurally similar compound and illustrates the key steps and rationale.[8]

Materials:

-

1-bromo-4-vinylbenzene

-

Magnesium turnings

-

Chlorodimethylsilane

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexane (alternative for Grignard initiation)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Diethyl ether (Et₂O)

-

Magnesium sulfate (MgSO₄)

-

Pentane

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a flame-dried 100 mL round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1-bromo-4-vinylbenzene (10.0 mmol) in anhydrous THF (15 mL). The use of a flame-dried flask and inert atmosphere is critical to prevent the quenching of the highly reactive organometallic intermediates by atmospheric moisture.

-

Grignard Reagent Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.6 M in hexane, 7.5 mL) dropwise over 30 minutes. The low temperature is maintained to control the exothermic reaction and prevent side reactions. Stir the resulting mixture at -78 °C for 2 hours to ensure complete formation of the Grignard reagent, (4-vinylphenyl)magnesium bromide.

-

Coupling Reaction: To the cold Grignard solution, add a solution of chlorodimethylsilane (10.0 mmol) in anhydrous THF (20 mL) dropwise. The slow addition helps to manage the reaction exotherm.

-

Reaction Completion: Allow the reaction mixture to warm to room temperature and stir for 8 hours. This extended stirring period ensures the coupling reaction proceeds to completion.

-

Workup: Quench the reaction by carefully adding saturated aqueous NH₄Cl (5 mL). This step neutralizes any unreacted Grignard reagent.

-

Extraction and Drying: Extract the product with diethyl ether (3 x 15 mL). The organic layers are combined, washed with water (20 mL) and then brine (20 mL) to remove any remaining aqueous-soluble impurities. Dry the organic layer over anhydrous MgSO₄.

-

Purification: Concentrate the dried organic solution under reduced pressure. Purify the crude product by silica gel column chromatography using pentane as the eluent to afford the pure this compound.

Key Applications in Materials Science and Drug Development

The dual functionality of this compound makes it a valuable component in a variety of advanced applications.[3]

Monomer for High-Performance Silicone Polymers

The vinyl group of this compound readily participates in polymerization reactions, particularly hydrosilylation, allowing for the creation of cross-linked silicone networks.[1][12] The incorporation of the phenyl group into the polymer backbone enhances the thermal stability and mechanical properties of the resulting silicone elastomers.[3][13] These materials find use in high-performance coatings, adhesives, and composites that are required to withstand challenging environments.[3]

Visualizing the Role in Silicone Elastomer Formation

Caption: Role of VPDMS in silicone elastomer formation.

Synthesis of Specialty Silanes and Coupling Agents

This compound serves as a crucial intermediate in the synthesis of more complex specialty silanes.[3] These custom-designed silanes are instrumental as coupling agents, improving the interfacial adhesion between organic polymers and inorganic fillers (e.g., silica, glass fibers).[3][14] This enhanced compatibility is vital in the manufacturing of advanced composite materials with superior mechanical properties.

Reagent in Organic Synthesis

Beyond polymer chemistry, this compound is employed as a reagent in various organic transformations. For instance, it has been used in the synthesis of silylmethylcyclopropanes, which are precursors to tetrahydrofurans, and in the preparation of silylgermylnethynes, which have potential applications as organometallic reagents and in optoelectronic materials.[7]

Safety, Handling, and Storage

This compound is a flammable liquid and vapor.[10] Therefore, appropriate safety precautions must be taken during its handling and storage.

-

Handling : Work in a well-ventilated area, preferably in a fume hood.[15] Wear suitable personal protective equipment (PPE), including safety glasses with side shields or goggles, chemical-resistant gloves, and a lab coat.[15] Avoid contact with skin, eyes, and clothing.[15] Keep away from heat, sparks, open flames, and other sources of ignition.[16] Use spark-proof tools and explosion-proof equipment.[15]

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[5] Keep away from incompatible materials such as strong oxidizing agents.[16]

-

First Aid : In case of skin or eye contact, rinse cautiously with water for several minutes.[15] If inhaled, move the person to fresh air.[16] If ingested, rinse the mouth with water.[15] In all cases of significant exposure or if symptoms persist, seek immediate medical attention.[15][16]

Conclusion

This compound is a highly valuable and versatile organosilicon monomer. Its unique chemical structure, combining a reactive vinyl group with a robust phenyl group, underpins its wide range of applications. From enhancing the performance of silicone elastomers to enabling the synthesis of advanced composite materials and serving as a key intermediate in organic synthesis, this compound continues to be a cornerstone in the development of next-generation materials. A thorough understanding of its properties, synthesis, and safe handling is paramount for researchers and scientists aiming to leverage its full potential in their respective fields.

References

- Exploring the Synthesis and Applications of Vinyl Phenyl Dimethylsilane. (2026-01-06). NINGBO INNO PHARMCHEM CO.,LTD.

- Vinyl Phenyl Dimethylsilane (CAS 1125-26-4): A Versatile Organosilicon Monomer for Advanced Materials - NINGBO INNO PHARMCHEM CO.,LTD. (2025-12-31). NINGBO INNO PHARMCHEM CO.,LTD.

- Phenyldimethylvinylsilane - NIST WebBook. (n.d.). National Institute of Standards and Technology.

- Vinyldimethylphenylsilane | C10H14Si | CID 136902 - PubChem. (n.d.). National Center for Biotechnology Information.

- Dimethylphenylvinylsilane - Hubei Co-Formula Material Tech Co.,Ltd. (n.d.). Co-Formula.

- Dimethylphenylvinylsilane - Hubei Co-Formula Material Tech Co.,Ltd. (n.d.). Co-Formula.

- GRIGNARD REAGENTS AND SILANES - Gelest, Inc. (n.d.). Gelest.

- Hydrosilylation reaction of vinyl-terminated oligomers with the silicon hydride groups of the curing agent catalyzed by Platinum. - ResearchGate. (n.d.). ResearchGate.

- Effect of vinyl and phenyl contents of silicone gum on the properties of the elastomers and cellular silicone cushions (Technical Report) - OSTI. (1980-12-01). Office of Scientific and Technical Information.

- VINYL SILANE COUPLING AGENT - Environ Speciality Chemicals. (n.d.). Environ Speciality Chemicals.

Sources

- 1. CAS 1125-26-4: this compound | CymitQuimica [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. chemscene.com [chemscene.com]

- 5. Dimethylphenylvinylsilane - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]

- 6. Phenyldimethylvinylsilane [webbook.nist.gov]

- 7. This compound | 1125-26-4 [chemicalbook.com]

- 8. (4 - vinyl phenyl) dimethyl silane synthesis - chemicalbook [chemicalbook.com]

- 9. (4 - vinyl phenyl) dimethyl silane(4556-72-3) 1H NMR spectrum [chemicalbook.com]

- 10. Vinyldimethylphenylsilane | C10H14Si | CID 136902 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. gelest.com [gelest.com]

- 12. researchgate.net [researchgate.net]

- 13. Effect of vinyl and phenyl contents of silicone gum on the properties of the elastomers and cellular silicone cushions (Technical Report) | OSTI.GOV [osti.gov]

- 14. environchem.com [environchem.com]

- 15. tcichemicals.com [tcichemicals.com]

- 16. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to Vinylphenyldimethylsilane: Properties, Synthesis, and Applications

Introduction: A Molecule of Versatility

Vinylphenyldimethylsilane is an organosilicon compound that serves as a critical building block in materials science and organic synthesis.[1] Its unique molecular structure, featuring both a reactive vinyl group and a thermally stabilizing phenyl group attached to a dimethylsilyl core, makes it a highly versatile reagent.[1] This guide provides an in-depth exploration of its properties, synthesis, characterization, and key applications for researchers and development professionals.

It is important to distinguish between the two common isomers, which are often referred to by the same general name:

-

Dimethylphenylvinylsilane (CAS: 1125-26-4) : The vinyl group is directly attached to the silicon atom. This is the most commercially significant isomer and will be the primary focus of this guide.

-

(4-vinylphenyl)dimethylsilane (CAS: 4556-72-3) : The vinyl group is attached to the phenyl ring. This isomer offers different reactivity and is used in more specialized applications.

The strategic combination of functionalities in Dimethylphenylvinylsilane allows for its use as a monomer in polymerization, a coupling agent to bridge organic and inorganic materials, and a versatile intermediate in fine chemical synthesis.[2][3]

Physicochemical Properties

The fundamental properties of Dimethylphenylvinylsilane (CAS: 1125-26-4) are crucial for its handling, reaction setup, and application. These properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₄Si | [4][5] |

| Molecular Weight | 162.30 g/mol | [5] |

| CAS Registry Number | 1125-26-4 | [4][5] |

| Appearance | Colorless to light yellow clear liquid | [1][3] |

| Density | 0.892 g/mL at 25 °C | [2] |

| Boiling Point | 82 °C at 20 mmHg | [2] |

| Refractive Index (n20/D) | 1.507 | [2] |

| Flash Point | 59.4 °C (closed cup) | |

| Solubility | Insoluble in water | [3] |

Synthesis and Purification

The synthesis of vinyl-functionalized silanes is a cornerstone of organosilicon chemistry. The most common industrial and laboratory-scale synthesis for Dimethylphenylvinylsilane involves the reaction of a vinyl Grignard reagent with dichlorodimethylsilane, followed by reaction with a phenyl Grignard reagent, or a similar pathway utilizing chlorodimethylphenylsilane.

General Synthetic Workflow

The synthesis typically begins with a chlorosilane precursor which undergoes nucleophilic substitution by organometallic reagents. The precise control over stoichiometry and reaction conditions is paramount to achieving high purity and yield.[1]

Caption: General synthetic pathways for Dimethylphenylvinylsilane.

Example Experimental Protocol: Synthesis of (4-vinylphenyl)dimethylsilane

While a detailed protocol for the primary isomer (1125-26-4) is often proprietary, a well-documented synthesis for the related isomer (4556-72-3) illustrates the core chemical principles. This method highlights the use of organolithium reagents, which function similarly to Grignard reagents.

Objective: To synthesize (4-vinylphenyl)dimethylsilane from 1-bromo-4-vinylbenzene.[6]

Step-by-Step Methodology:

-

Reaction Setup: A 100 mL round-bottom flask is charged with 1-bromo-4-vinylbenzene (1.83 g, 10.0 mmol) dissolved in anhydrous tetrahydrofuran (THF, 15 mL). The flask is equipped with a magnetic stirrer and placed under an inert atmosphere (e.g., nitrogen or argon).

-

Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (n-BuLi, 7.5 mL of a 1.6 M solution in hexane) is added dropwise over 30 minutes. The resulting mixture is stirred at -78 °C for 2 hours to form the aryllithium intermediate. Causality Note: The low temperature is critical to prevent side reactions and ensure selective lithium-halogen exchange.

-

Silylation: A solution of chlorodimethylsilane (1.1 mL, 10.0 mmol) in THF (20 mL) is added dropwise to the cold reaction mixture. The reaction is then allowed to warm slowly to room temperature and is stirred for an additional 8 hours.

-

Workup: The reaction is quenched by the careful addition of a saturated aqueous solution of ammonium chloride (NH₄Cl, 5 mL). The product is extracted with diethyl ether (3 x 15 mL).

-

Purification: The combined organic layers are washed sequentially with water (20 mL) and brine (20 mL), then dried over anhydrous magnesium sulfate (MgSO₄). The solvent is removed under reduced pressure. The crude product is purified by silica gel column chromatography using pentane as the eluent to yield the pure product (1.29 g, 80% yield).[6]

Spectroscopic Characterization

Unambiguous identification of the final product is achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in the molecule.

-

¹H NMR: For Dimethylphenylvinylsilane (1125-26-4), one would expect to see signals corresponding to the methyl protons (a sharp singlet), the vinyl protons (a complex multiplet system), and the phenyl protons (multiplets in the aromatic region).

-

¹³C NMR: Signals for the methyl carbons, the vinyl carbons, and the aromatic carbons (including the ipso-carbon attached to silicon) would be observed.[5]

For the isomer (4-vinylphenyl)dimethylsilane (4556-72-3) , the following ¹H NMR data has been reported (400 MHz, CDCl₃):[6]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.51 | Doublet | 2H | Aromatic protons |

| 7.41 | Doublet | 2H | Aromatic protons |

| 6.72 | Doublet of doublets | 1H | Vinyl proton (-CH=) |

| 5.79 | Doublet of doublets | 1H | Vinyl proton (=CH₂) |

| 5.27 | Doublet of doublets | 1H | Vinyl proton (=CH₂) |

| 4.43 | Heptet | 1H | Silane proton (Si-H) |

| 0.35 | Doublet | 6H | Methyl protons (Si-(CH₃)₂) |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of a compound. For Dimethylphenylvinylsilane, the electron ionization mass spectrum shows a molecular ion peak corresponding to its molecular weight.[7] Key fragmentation patterns often involve the loss of methyl, vinyl, or phenyl groups from the parent ion, which is diagnostic for structure confirmation.

Key Applications in Research and Industry

The dual functionality of this compound drives its use in several high-performance applications.

Monomer for Silicone Polymers

It is a key monomer in the production of specialty silicone polymers.[1]

-

Vinyl Group: Provides a site for cross-linking via hydrosilylation or free-radical polymerization. This allows for the curing of silicone elastomers and resins, transforming them from liquids or soft gums into durable solids.

-

Phenyl Group: Incorporating phenyl groups into the polysiloxane backbone increases the polymer's thermal stability, oxidative resistance, and refractive index, and improves its performance at low temperatures.[1][8]

Caption: Role of this compound in forming a cured polymer network.

Coupling Agent and Adhesion Promoter

Vinylsilanes are effective coupling agents that enhance the bond between inorganic fillers (like glass, silica, or metal oxides) and organic polymer matrices.[1][9] The silane portion of the molecule can form strong covalent bonds (Si-O-Substrate) with the inorganic surface, while the vinyl group can co-react and entangle with the polymer matrix during curing. This dual reactivity improves the composite material's mechanical strength, moisture resistance, and overall performance.[9]

Intermediate in Organic Synthesis

This compound is also a valuable reagent in more complex organic syntheses. It has been used in the preparation of:

-

Silylmethylcyclopropanes: These are utilized in efficient synthetic routes to form cis- or trans-tetrahydrofurans.[2]

-

Silylgermylnethynes: These serve as potential organometallic reagents and precursors for advanced optoelectronic materials.[2]

Safety and Handling

As a flammable liquid, proper safety precautions are essential when handling this compound.

-

GHS Classification: Flammable liquid and vapor (Category 3).[5]

-

Precautionary Statements: Keep away from heat, sparks, open flames, and hot surfaces. Keep the container tightly closed and use in a well-ventilated area.[5]

-

Personal Protective Equipment (PPE): Safety glasses or faceshields, chemical-resistant gloves, and appropriate respiratory protection are recommended.

Conclusion

This compound is a high-value chemical reagent whose importance is derived from the synergistic action of its vinyl, phenyl, and dimethylsilyl functionalities. Its role as a monomer for high-performance silicones, a coupling agent for advanced composites, and a versatile synthetic intermediate ensures its continued relevance in both academic research and industrial development. A thorough understanding of its properties, synthesis, and reactivity is key to unlocking its full potential in creating next-generation materials.

References

- Exploring the Synthesis and Applications of Vinyl Phenyl Dimethylsilane. (2026). NINGBO INNO PHARMCHEM CO.,LTD.

- (4 - vinyl phenyl) dimethyl silane synthesis. ChemicalBook.

- Phenyldimethylvinylsilane. NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology.

- Phenyldimethylvinylsilane. NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology.

- Dimethylphenylvinylsilane 98%. Sigma-Aldrich.

- This compound (CAS 1125-26-4). ChemicalBook.

- Vinyldimethylphenylsilane (CID 136902). PubChem, National Institutes of Health.

- Dimethylphenylvinylsilane. Hubei Co-Formula Material Tech Co.,Ltd.

- Vinyl Silane. Hengda Silane & Silicone.

- Synthesis, characterization and properties of vinyl-terminated poly[dimethylsiloxane-co-methyl(phenyl)siloxane]. ResearchGate.

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound | 1125-26-4 [chemicalbook.com]

- 3. Dimethylphenylvinylsilane - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]

- 4. Phenyldimethylvinylsilane [webbook.nist.gov]

- 5. Vinyldimethylphenylsilane | C10H14Si | CID 136902 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (4 - vinyl phenyl) dimethyl silane synthesis - chemicalbook [chemicalbook.com]

- 7. Phenyldimethylvinylsilane [webbook.nist.gov]

- 8. researchgate.net [researchgate.net]

- 9. Vinyl Silane, Vinyl Silane coupling agents -Qingdao Hengda New Material Technology Co., Ltd. [hengdasilane.com]

An In-depth Technical Guide to the Synthesis of Vinylphenyldimethylsilane

Introduction

Vinylphenyldimethylsilane is a versatile organosilicon monomer of significant interest in materials science and pharmaceutical development. Its unique molecular structure, featuring both a polymerizable vinyl group and a phenyl group that enhances thermal stability, makes it a valuable precursor for a range of applications. These include the synthesis of advanced silicone-based polymers, high-performance coatings, and specialty silanes used as coupling agents to improve the interface between organic polymers and inorganic fillers in composite materials.[1] This guide provides an in-depth exploration of the primary synthetic routes to this compound, offering a comparative analysis to aid researchers in selecting the most suitable method for their specific needs.

Overview of Synthetic Strategies

The synthesis of this compound can be achieved through several established methods in organosilicon chemistry. The most prominent of these are the Grignard reaction, the Heck coupling reaction, and hydrosilylation. Each of these pathways offers distinct advantages and disadvantages concerning yield, purity, cost, and scalability. The choice of a particular synthetic route will often depend on the availability of starting materials, the desired scale of the reaction, and the purity requirements of the final product.

Method 1: Synthesis via Grignard Reaction

The Grignard reaction is a classic and widely employed method for the formation of carbon-silicon bonds.[2] This approach typically involves the reaction of a vinylphenyl Grignard reagent with a suitable chlorodimethylsilane precursor.

Mechanism and Rationale

The core of this synthesis is the nucleophilic attack of the vinylphenyl Grignard reagent on the electrophilic silicon atom of chlorodimethylvinylsilane. The Grignard reagent, prepared from the corresponding vinylphenyl halide (typically bromide or chloride) and magnesium metal, acts as a potent carbon-based nucleophile. The reaction proceeds via a nucleophilic substitution mechanism, displacing the chloride leaving group from the silicon center to form the desired this compound. Tetrahydrofuran (THF) is a common solvent for this reaction as it effectively solvates the Grignard reagent.

Detailed Experimental Protocol

Part A: Preparation of (4-Vinylphenyl)magnesium Bromide

-

To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings.

-

Add a small amount of anhydrous tetrahydrofuran (THF) to cover the magnesium.

-

Initiate the reaction by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.

-

Slowly add a solution of 4-bromostyrene in anhydrous THF to the stirred magnesium suspension at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

Part B: Synthesis of this compound

-

Cool the freshly prepared (4-vinylphenyl)magnesium bromide solution in an ice bath.

-

Slowly add a solution of chlorodimethylvinylsilane in anhydrous THF to the Grignard reagent via the dropping funnel, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain pure this compound.

Critical Parameters and Optimization

-

Purity of Reagents and Solvent: The Grignard reaction is highly sensitive to moisture and protic impurities. All glassware must be thoroughly dried, and anhydrous solvents are essential for optimal yields.

-

Initiation of Grignard Reagent Formation: The initiation of the Grignard reaction can sometimes be sluggish. Activation of the magnesium surface with iodine or 1,2-dibromoethane is often necessary.

-

Temperature Control: The addition of chlorodimethylvinylsilane to the Grignard reagent is exothermic and should be performed at a low temperature to minimize side reactions.

Purification and Characterization

The primary method for purifying this compound is vacuum distillation. The purity of the final product can be assessed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used to confirm the structure of the molecule. The ¹H NMR spectrum will show characteristic signals for the vinyl and phenyl protons, as well as the methyl groups on the silicon atom.[3][4]

-

Mass Spectrometry (MS): MS can be used to determine the molecular weight of the product and to identify any impurities.[5]

-

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the C=C bond of the vinyl group and the Si-C bonds.

Method 2: Synthesis via Heck Coupling

The Heck reaction is a powerful palladium-catalyzed cross-coupling reaction that can be used to form carbon-carbon bonds.[6][7] In the context of this compound synthesis, this reaction can be adapted to form a silicon-carbon bond in a "silyl-Heck" variation.[8]

Mechanism and Rationale

The catalytic cycle of the Heck reaction typically involves the oxidative addition of an aryl or vinyl halide to a palladium(0) complex, followed by migratory insertion of an alkene and subsequent β-hydride elimination to regenerate the catalyst.[9] For the synthesis of this compound, a silyl halide can be used in a similar catalytic cycle, resulting in the formation of a vinylsilane.[8] This method offers the advantage of using readily available starting materials and often proceeds with high stereoselectivity.[7]

Detailed Experimental Protocol

-

In a reaction vessel, combine the aryl halide (e.g., 4-bromostyrene), a palladium catalyst (e.g., palladium(II) acetate), a phosphine ligand (e.g., triphenylphosphine), and a base (e.g., triethylamine) in a suitable solvent (e.g., toluene or DMF).

-

Add the silylating agent, such as chlorodimethylvinylsilane.

-

Heat the reaction mixture under an inert atmosphere to the desired temperature (typically 80-120 °C) and monitor the progress of the reaction by TLC or GC.

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the precipitated salts.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography or vacuum distillation.

Critical Parameters and Optimization

-

Catalyst and Ligand Choice: The choice of palladium catalyst and phosphine ligand can significantly impact the reaction's efficiency and selectivity.

-

Base: The base is crucial for neutralizing the hydrogen halide formed during the reaction and for regenerating the active catalyst.

-

Reaction Temperature: The reaction temperature needs to be carefully controlled to ensure a good reaction rate while minimizing side reactions.

Method 3: Synthesis via Hydrosilylation

Hydrosilylation is an atom-economical reaction that involves the addition of a silicon-hydride bond across a carbon-carbon multiple bond, typically catalyzed by a transition metal complex.[10] For the synthesis of this compound, this would involve the reaction of phenylacetylene with dimethylsilane.

Mechanism and Rationale

The most common catalysts for hydrosilylation are platinum-based, such as Karstedt's catalyst.[11] The reaction mechanism generally involves the oxidative addition of the Si-H bond to the platinum center, followed by coordination of the alkyne, migratory insertion, and reductive elimination to yield the vinylsilane product.[10] This method can produce vinylsilanes with high regio- and stereoselectivity.[12][13]

Detailed Experimental Protocol

-

In a reaction flask, dissolve phenylacetylene in a dry, inert solvent such as toluene or THF.

-

Add a catalytic amount of a platinum catalyst (e.g., Karstedt's catalyst).

-

Slowly add dimethylsilane to the reaction mixture at a controlled temperature.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by GC or NMR.

-

Remove the catalyst by filtration through a short plug of silica gel or by treatment with activated carbon.

-

Remove the solvent under reduced pressure.

-

Purify the product by vacuum distillation.

Critical Parameters and Optimization

-

Catalyst Activity: The activity of the platinum catalyst can be affected by impurities. It is important to use a high-quality catalyst.

-

Regioselectivity: The addition of the silyl group can occur at either of the two carbons of the alkyne, leading to α- and β-isomers. The regioselectivity can often be controlled by the choice of catalyst and reaction conditions.[12]

-

Side Reactions: Potential side reactions include the dehydrogenative silylation and oligomerization of the alkyne.[10]

Comparison of Synthetic Routes

| Parameter | Grignard Reaction | Heck Coupling | Hydrosilylation |

| Typical Yield | 60-85% | 70-95% | 85-98%[11] |

| Purity | Good to Excellent (after distillation) | Good to Excellent (after chromatography/distillation) | Excellent |

| Reaction Time | 6-10 hours | 4-12 hours | 1-6 hours |

| Key Reagents | Vinylphenyl halide, Magnesium, Chlorodimethylvinylsilane | Aryl halide, Palladium catalyst, Phosphine ligand, Base, Silylating agent | Phenylacetylene, Dimethylsilane, Platinum catalyst |

| Primary Side Reactions | Wurtz coupling | Homocoupling of aryl halide | Isomerization of vinylsilane, Dehydrogenative silylation[10] |

| Cost-Effectiveness | Moderate (Grignard reagent can be moisture sensitive) | Higher (due to palladium catalyst and ligands) | Generally higher (due to platinum catalyst cost) |

| Scalability | Well-established for large-scale synthesis | Can be challenging to scale up due to catalyst cost and removal | Amenable to both lab and industrial scale |

Safety Considerations

-

Grignard Reagents: Grignard reagents are highly reactive and pyrophoric. They react violently with water and protic solvents. All manipulations should be carried out under a dry, inert atmosphere.[14]

-

Chlorosilanes: Chlorosilanes, such as chlorodimethylvinylsilane, are corrosive and react with moisture to produce HCl gas.[15][16] They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[17]

-

Flammable Solvents: Many of the solvents used in these syntheses, such as THF and diethyl ether, are highly flammable.[16] Care should be taken to avoid ignition sources.

-

Metal Catalysts: Palladium and platinum catalysts can be toxic and should be handled with care.

Conclusion

The synthesis of this compound can be successfully achieved through several well-established chemical methodologies. The Grignard reaction offers a classic and cost-effective approach, while Heck coupling and hydrosilylation provide more modern and often more efficient alternatives. The choice of the optimal synthetic route will depend on a careful consideration of factors such as desired yield and purity, cost of reagents and catalysts, and the scale of the intended synthesis. This guide provides the necessary foundational knowledge for researchers to make an informed decision and to safely and effectively synthesize this valuable organosilicon monomer.

Experimental Workflows

Grignard Reaction Workflow

Caption: Workflow for the synthesis of this compound via the Grignard reaction.

Heck Coupling Workflow

Caption: Workflow for the synthesis of this compound via the Heck coupling reaction.

References

- Exploring the Synthesis and Applic

- United States P

- Platinum-Catalyzed Hydrosilylation of Phenylacetylene by Diphenylsilane - ResearchG

- (4 - vinyl phenyl) dimethyl silane synthesis - ChemicalBook

- Pd‐catalyzed Heck/Hiyama reaction of 2‐pyridyldimethyl(vinyl)silane with organic halides.

- Chloro(dimethyl)vinylsilane | C4H9ClSi | CID 519368 - PubChem

- Chloro(dimethyl)vinylsilane 97 1719-58-0 - Sigma-Aldrich

- (4 - vinyl phenyl) dimethyl silane(4556-72-3) 1H NMR spectrum - ChemicalBook

- Tuning the Activity and Selectivity of Phenylacetylene Hydrosilylation with Triethylsilane in the Liquid Phase over Size Controlled Pt Nanoparticles - MDPI

- SAFETY D

- Grignard coupling-based synthesis of vinyl-substituted hydridopolycarbosilane: effect of starting material and polymeriz

- Synthesis and characterization of poly[(4-vinylphenyl)dimethyl- silane]-b-polybutadiene-b-poly[(4-vinylphenyl)dimethylsilane] (PVPDMS-b-PBd-b-PVPDMS) | Semantic Scholar

- Chloro(dimethyl)vinylsilane - Apollo Scientific

- Comparative Guide to Phenylvinyldimethoxysilane Synthesis: A Cross-Protocol Valid

- Dimethyl-(1-methoxy-vinyl)-phenyl-silane - Optional[13C NMR] - Chemical Shifts

- Platinum-Catalyzed Hydrosilyl

- Hydrosilylation of phenylacetylene with triethylsilane by SC-Pt-NS catalysts, yielding proximal triethyl(1-phenylvinyl)silane and distal (E)

- Vinylsilane synthesis - Organic Chemistry Portal

- Heck Reaction - Organic Chemistry Portal

- Preparation of Allyl and Vinyl Silanes via the Palladium-Catalyzed Silylation of Terminal Olefins: A Silyl-Heck Reaction - PMC - NIH

- SAFETY D

- [Syntheses and NMR study of [(2-dimethylaminomethyl)phenyl]vinylsilane derivatives and (2-dimethylaminomethyl ... - Yonsei University

- Hydrosilylation reaction of methylhydridesiloxane to phenylacetylene - Semantic Scholar

- Vinylmagnesium chloride synthesis - ChemicalBook

- GRIGNARD REAGENTS AND SILANES - Gelest, Inc.

- Continuous-Flow Synthesis of Primary Vinylarenes via Inline Grignard Reagent Formation and Peterson Olefination - ResearchG

- Heck Reaction | Named Reactions | Organic Chemistry Lessons - YouTube

- Dimethylphenylvinylsilane - Hubei Co-Formula M

- Vinyl Silane - hengda silane & silicone

- Synthesis of Vinylsilanes - ResearchG

- Heck Reaction - Chemistry LibreTexts

- Dimethylphenylsilane(766-77-8) 1H NMR spectrum - ChemicalBook

- vinyl bromide - Organic Syntheses Procedure

- US2777886A - Preparation of phenyl magnesium chloride - Google P

- US2816937A - Preparation of phenyl magnesium chloride - Google P

- CN114262342B - Method for purifying phenyl silane - Google P

- Synthesis, characterization and properties of vinyl-terminated poly[dimethylsiloxane-co-methyl(phenyl)

- Phenyldimethylvinylsilane - the NIST WebBook

- 3 - Organic Syntheses Procedure

- Synthesis of the Grignard reagent of (4-vinylphenyl) magnesium bromide.

Sources

- 1. nbinno.com [nbinno.com]

- 2. gelest.com [gelest.com]

- 3. (4 - vinyl phenyl) dimethyl silane synthesis - chemicalbook [chemicalbook.com]

- 4. (4 - vinyl phenyl) dimethyl silane(4556-72-3) 1H NMR spectrum [chemicalbook.com]

- 5. Phenyldimethylvinylsilane [webbook.nist.gov]

- 6. Heck Reaction [organic-chemistry.org]

- 7. youtube.com [youtube.com]

- 8. Preparation of Allyl and Vinyl Silanes via the Palladium-Catalyzed Silylation of Terminal Olefins: A Silyl-Heck Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Tuning the Activity and Selectivity of Phenylacetylene Hydrosilylation with Triethylsilane in the Liquid Phase over Size Controlled Pt Nanoparticles | MDPI [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. media.laballey.com [media.laballey.com]

- 15. Chloro(dimethyl)vinylsilane | C4H9ClSi | CID 519368 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. fishersci.fi [fishersci.fi]

- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Introduction: The Molecular Architecture of Vinylphenyldimethylsilane

An In-Depth Technical Guide to the ¹H NMR Spectrum of Vinylphenyldimethylsilane

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound (C₁₀H₁₄Si). It is intended for researchers, scientists, and professionals in drug development and materials science who utilize NMR spectroscopy for structural elucidation and quality control of organosilicon compounds. This document moves beyond a simple data report to explain the causal relationships between molecular structure and spectral features, providing a framework for expert interpretation.

This compound (CAS 1125-26-4) is a versatile organosilicon compound featuring a silicon atom bonded to two methyl groups, a phenyl group, and a vinyl group.[1] This unique combination of saturated alkyl, aromatic, and unsaturated alkenyl moieties makes it a valuable building block in polymer chemistry and organic synthesis. ¹H NMR spectroscopy is the primary analytical tool for verifying its structure, assessing its purity, and understanding its electronic environment.

The molecule's structure presents three distinct proton environments, each with a characteristic signature in the ¹H NMR spectrum: the dimethylsilyl group, the aromatic phenyl ring, and the vinylic system. Understanding the chemical shifts and coupling patterns of these protons is paramount for unambiguous identification.

Figure 1: Molecular structure of this compound.

Principles of Spectral Interpretation: Causality of Chemical Shifts and Coupling

The ¹H NMR spectrum of this compound is a direct reflection of its electronic structure. The electronegativity of silicon (1.90 on the Pauling scale) compared to carbon (2.55) and the magnetic anisotropy of the π-systems in the phenyl and vinyl groups are the dominant factors governing the observed chemical shifts.

-

Dimethylsilyl Protons (-Si(CH₃)₂): Silicon is more electropositive than carbon, leading to increased electron density around the methyl protons. This causes a significant shielding effect, shifting their resonance to a high-field (low ppm) region, typically well below 1.0 ppm.

-

Phenyl Protons (-C₆H₅): These protons are deshielded by the ring current effect of the aromatic system, placing their signals in the characteristic aromatic region (7.0-8.0 ppm). The protons are chemically non-equivalent and often present as two overlapping multiplets corresponding to the ortho, meta, and para positions.

-

Vinyl Protons (-CH=CH₂): The vinyl protons constitute a complex spin system (AMX or ABC type) due to their distinct chemical environments and mutual spin-spin coupling. Their signals appear in the olefinic region (5.5-7.0 ppm). The unique coupling constants between them are definitive for structural confirmation.

-

Geminal Coupling (²J): Coupling between the two protons on the terminal CH₂ group (H꜀ and Hₜ).

-

Vicinal Cis Coupling (³J_cis): Coupling between the alpha proton (Hₐ) and the cis-beta proton (H꜀).

-

Vicinal Trans Coupling (³J_trans): Coupling between the alpha proton (Hₐ) and the trans-beta proton (Hₜ). Typically, ³J_trans > ³J_cis, a foundational principle in stereochemical assignment.[2]

-

Detailed ¹H NMR Spectral Analysis

The following table summarizes the expected ¹H NMR data for this compound, synthesized from spectral databases and literature precedents for analogous vinylsilane structures.[3] The spectrum is typically recorded in deuterated chloroform (CDCl₃) and referenced to the residual solvent signal at 7.26 ppm.

| Proton Assignment | Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |

| Si-(CH ₃)₂ | - | ~ 0.4 | Singlet (s) | 6H | N/A |

| =CH ₂ (cis to Si) | H꜀ | ~ 5.7 | Doublet of Doublets (dd) | 1H | ³J_trans ≈ 20 Hz, ²J_gem ≈ 4 Hz |

| =CH ₂ (trans to Si) | Hₜ | ~ 6.1 | Doublet of Doublets (dd) | 1H | ³J_cis ≈ 15 Hz, ²J_gem ≈ 4 Hz |

| Si-CH = | Hₐ | ~ 6.5 | Doublet of Doublets (dd) | 1H | ³J_trans ≈ 20 Hz, ³J_cis ≈ 15 Hz |

| C₆H ₅ (meta, para) | - | ~ 7.3-7.4 | Multiplet (m) | 3H | - |

| C₆H ₅ (ortho) | - | ~ 7.5-7.6 | Multiplet (m) | 2H | - |

Analysis Narrative:

-

The Dimethylsilyl Singlet (δ ~ 0.4 ppm): The most upfield signal is a sharp singlet integrating to six protons, unequivocally assigned to the two equivalent methyl groups on the silicon atom. Its high-field position is a classic indicator of protons attached to a carbon bonded to silicon.

-

The Phenyl Multiplets (δ ~ 7.3-7.6 ppm): The aromatic region contains signals integrating to five protons. Due to the influence of the dimethylsilyl substituent, the ortho protons are slightly deshielded compared to the meta and para protons, often resulting in two distinct, overlapping multiplet envelopes.

-

The Vinyl AMX System (δ ~ 5.7-6.5 ppm): This is the most information-rich region of the spectrum.

-

The signal for Hₐ (the proton on the silicon-bound carbon) appears furthest downfield (~6.5 ppm) due to the combined deshielding effects of the double bond and the phenylsilyl group. It appears as a doublet of doublets, split by both H꜀ and Hₜ.

-

The signals for the terminal vinyl protons, H꜀ and Hₜ, appear as two separate doublets of doublets. The large coupling constant (~20 Hz) corresponds to the trans relationship (³J_trans), while the smaller vicinal coupling (~15 Hz) corresponds to the cis relationship (³J_cis).[3] Both are further split by a small geminal coupling (~4 Hz). This distinct pattern is a definitive fingerprint of the vinylsilane moiety.

-

Experimental Protocol: A Self-Validating Workflow

Acquiring a high-quality, reproducible ¹H NMR spectrum requires meticulous attention to the experimental procedure. This protocol is designed to be a self-validating system, minimizing artifacts and ensuring data integrity.

4.1. Materials and Equipment

-

This compound (liquid)

-

Deuterated Chloroform (CDCl₃), 99.8%+ D, with or without Tetramethylsilane (TMS)

-

High-precision 5 mm NMR tubes (e.g., Norell® 507-HP or equivalent)

-

Glass Pasteur pipette with a cotton or glass wool plug

-

Vortex mixer

-

NMR Spectrometer (e.g., 400 MHz or higher)

4.2. Step-by-Step Methodology

-

Sample Preparation (The Foundation of Quality):

-

Concentration: Prepare a solution of approximately 5-15 mg of this compound in 0.6-0.7 mL of CDCl₃.[4] This concentration is optimal for achieving a high signal-to-noise ratio in a minimal number of scans without causing viscosity-related line broadening.

-

Dissolution: Add the solvent to a clean, dry vial containing the sample. Cap and vortex gently until the sample is fully dissolved. A homogeneous solution is critical for sharp, well-resolved peaks.

-

Filtration: Using a Pasteur pipette with a small, tightly packed plug of glass wool at the bottom, filter the solution directly into the NMR tube.[4] This step is non-negotiable as it removes microscopic particulate matter that severely distorts magnetic field homogeneity, leading to broad, uninterpretable peaks.

-

Depth and Capping: Ensure the sample height in the tube is between 4.0 and 5.0 cm. Cap the tube securely to prevent solvent evaporation, which would alter the concentration and compromise the field lock.

-

-

Instrument Setup and Data Acquisition:

-

Insertion and Locking: Insert the sample into the spectrometer. The instrument's software will use the deuterium signal from CDCl₃ to "lock" the magnetic field, compensating for any drift.

-

Shimming: Perform an automated or manual shimming routine. This process optimizes the homogeneity of the magnetic field across the sample volume, resulting in narrow, symmetrical peak shapes. A well-shimmed sample is the hallmark of a careful experimentalist.

-

Acquisition Parameters:

-

Pulse Program: Use a standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

-

Spectral Width: Set to approximately 16 ppm, centered around 6 ppm, to ensure all signals from ~-1 to 15 ppm are captured.

-

Number of Scans (NS): 8 to 16 scans are typically sufficient for a sample of this concentration.

-

Relaxation Delay (D1): Set D1 to at least 5 seconds. This delay allows for nearly complete T₁ relaxation of all protons, ensuring that the resulting peak integrals are quantitatively accurate.

-

Acquisition Time (AQ): Set to 3-4 seconds to ensure adequate data points are collected for resolving fine coupling patterns.

-

-

Sources

Introduction: The Analytical Significance of Vinylphenyldimethylsilane

An In-Depth Technical Guide to the Mass Spectrometry of Vinylphenyldimethylsilane

This compound (VPDMS), also known as dimethyl(phenyl)(vinyl)silane, is an organosilicon compound with the chemical formula C₁₀H₁₄Si.[1][2] Its hybrid structure, featuring both a reactive vinyl group and a stable phenyl group attached to a dimethylsilyl core, makes it a valuable monomer and intermediate in polymer chemistry, particularly in the synthesis of silicones and other advanced materials. Accurate analytical characterization of VPDMS is critical for quality control, reaction monitoring, and impurity profiling. Mass spectrometry, especially when coupled with gas chromatography (GC-MS), stands as the premier technique for this purpose, offering unparalleled sensitivity and structural elucidation capabilities.

This guide provides a detailed examination of the mass spectrometric behavior of this compound, with a primary focus on Electron Ionization (EI), the most common ionization technique for this class of volatile compounds. We will explore the underlying principles of its fragmentation, detail a practical experimental protocol, and provide a systematic interpretation of its mass spectrum.

Electron Ionization (EI) Mass Spectrometry: Principles and Application to VPDMS

Electron Ionization (EI) is a hard ionization technique that involves bombarding gas-phase molecules with high-energy electrons (typically 70 eV). This process imparts significant energy, leading to the ejection of an electron to form a molecular ion (M•+) and inducing extensive, reproducible fragmentation.[3] The resulting mass spectrum is a distinct fingerprint of the molecule, revealing its molecular weight and providing clues to its structure through the pattern of fragment ions.

For a volatile and thermally stable compound like VPDMS, GC-EI-MS is the ideal analytical approach.[4][5] The gas chromatograph separates the analyte from the sample matrix, and the mass spectrometer provides definitive identification.

Experimental Protocol: GC-EI-MS Analysis of this compound

This protocol outlines a standard self-validating methodology for the analysis of VPDMS. The choice of parameters is grounded in established practices for volatile organosilicon compounds to ensure robust and reproducible results.[6][7]

1. Sample Preparation:

-

Rationale: Dilution in a volatile, non-polar solvent is crucial to prevent column overloading and ensure sharp chromatographic peaks. Heptane is an excellent choice due to its inertness and compatibility with common GC stationary phases.[6]

-

Procedure:

-

Prepare a stock solution of VPDMS at 1 mg/mL in n-heptane.

-

Perform a serial dilution to create a working standard at a concentration of approximately 10 µg/mL.

-

2. Gas Chromatography (GC) Conditions:

-

Rationale: A non-polar "5% phenyl" column (e.g., DB-5MS) provides excellent resolution for aromatic and organosilicon compounds. The temperature program is designed to ensure the elution of VPDMS as a sharp peak while separating it from potential contaminants.

-

Parameters:

3. Mass Spectrometry (MS) Conditions:

-

Rationale: Standard 70 eV electron energy is used to ensure fragmentation patterns are consistent with established spectral libraries, such as the NIST database.[7] The mass range is set to cover the molecular ion and all significant fragments.

-

Parameters:

Experimental Workflow Diagram

Caption: Workflow for the GC-EI-MS analysis of this compound.

Interpretation of the this compound EI Mass Spectrum

The electron ionization mass spectrum of VPDMS is characterized by a clear molecular ion and a series of highly diagnostic fragment ions. The fragmentation is governed by the relative stability of the resulting carbocations and silylium ions, with cleavages occurring at the weakest bonds of the molecular ion.[3][8] The reference spectrum for this analysis is provided by the NIST Mass Spectrometry Data Center.[9]

Molecular Ion (M•+): The molecular formula of VPDMS is C₁₀H₁₄Si, giving it a molecular weight of 162.3 g/mol .[1][2] The mass spectrum exhibits a distinct molecular ion peak at m/z 162 . The presence of this peak confirms the molecular weight of the analyte.

Key Fragmentation Pathways

The fragmentation of the VPDMS molecular ion is dominated by cleavages adjacent to the silicon atom. This is because the resulting positive charge is effectively stabilized by the silicon atom, forming stable silylium ions.

-

Loss of a Methyl Radical (•CH₃): This is the most favorable and characteristic fragmentation pathway for dimethylsilyl compounds. The cleavage of a Si-CH₃ bond results in the formation of a highly stable resonance-stabilized silylium ion. This fragment appears at m/z 147 ([M-15]⁺) and is typically the base peak (the most intense peak) in the spectrum.

-

Loss of a Vinyl Radical (•CH=CH₂): Cleavage of the Si-vinyl bond leads to the loss of a 27 Da neutral fragment. This results in the formation of the dimethylphenylsilyl cation at m/z 135 ([M-27]⁺).

-

Loss of a Phenyl Radical (•C₆H₅): Less favorable than methyl loss, the cleavage of the Si-phenyl bond results in the loss of a 77 Da neutral fragment. This produces the vinyldimethylsilyl cation at m/z 85 ([M-77]⁺).

-

Rearrangement and Benzene Loss: A notable fragmentation pathway in phenyl-containing silanes involves rearrangement followed by the elimination of a neutral benzene molecule (C₆H₆, 78 Da).[10] This likely proceeds through the transfer of a hydrogen atom from a methyl group to the phenyl ring, forming an ion at m/z 84 ([M-78]⁺).

Summary of Major Fragment Ions

| m/z | Proposed Ion Structure | Neutral Loss | Comments |

| 162 | [C₆H₅-Si(CH₃)₂-CH=CH₂]•+ | - | Molecular Ion (M•+) |

| 147 | [C₆H₅-Si(CH₃)-CH=CH₂]⁺ | •CH₃ (15 Da) | Base Peak . Highly stable silylium ion. |

| 135 | [C₆H₅-Si(CH₃)₂]⁺ | •C₂H₃ (27 Da) | Loss of the vinyl group. |

| 105 | [C₆H₅-Si]⁺ | •CH₃, •C₂H₄ | Further fragmentation from m/z 135. |

| 85 | [Si(CH₃)₂-CH=CH₂]⁺ | •C₆H₅ (77 Da) | Loss of the phenyl group. |

| 77 | [C₆H₅]⁺ | •Si(CH₃)₂C₂H₃ (85 Da) | Phenyl cation. |

Primary Fragmentation Pathways of this compound

Sources

- 1. Phenyldimethylvinylsilane [webbook.nist.gov]

- 2. Phenyldimethylvinylsilane [webbook.nist.gov]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. researchgate.net [researchgate.net]

- 5. diva-portal.org [diva-portal.org]

- 6. lib3.dss.go.th [lib3.dss.go.th]

- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Phenyldimethylvinylsilane [webbook.nist.gov]

- 10. researchgate.net [researchgate.net]

The Spectroscopic Signature of Vinylphenyldimethylsilane: A Technical Guide to its UV/Visible Spectrum

This in-depth technical guide provides a comprehensive analysis of the Ultraviolet-Visible (UV/Vis) spectrum of vinylphenyldimethylsilane. Tailored for researchers, scientists, and professionals in drug development and materials science, this document elucidates the core principles governing the electronic transitions of this organosilicon compound, offers a detailed experimental protocol for its spectral acquisition, and discusses the structural nuances that define its interaction with ultraviolet and visible light.

Introduction: Unveiling the Chromophoric Landscape of this compound

This compound [(CH₂=CH)Si(CH₃)₂C₆H₅] is a fascinating molecule from a spectroscopic perspective, primarily due to the interplay of its distinct chromophoric systems: the phenyl group and the vinyl group. The silicon atom, while not a chromophore in the traditional sense, plays a crucial role in electronically coupling these two π-systems, thereby influencing the overall UV/Vis absorption profile.

The phenyl group is a well-characterized chromophore, exhibiting characteristic π → π* transitions. These transitions involve the excitation of electrons from the bonding π molecular orbitals to the antibonding π* molecular orbitals of the benzene ring. Similarly, the vinyl group possesses a π → π* transition associated with its carbon-carbon double bond. The presence of the dimethylsilyl bridge can modulate the energy of these transitions through inductive effects and potential d-π orbital interactions, offering a unique spectral signature compared to its purely carbon-based analogs. Understanding this signature is paramount for applications ranging from polymer chemistry, where it serves as a monomer, to its use as a synthetic intermediate.

UV/Visible Spectral Profile of this compound

The UV/Visible spectrum of this compound is characterized by strong absorption in the ultraviolet region, a direct consequence of the aforementioned π → π* electronic transitions within the phenyl and vinyl moieties.

Based on the digitized spectrum available from the National Institute of Standards and Technology (NIST) WebBook, this compound exhibits distinct absorption bands.[1][2][3][4] While specific molar absorptivity (ε) values and the solvent used for the NIST measurement are not provided, the spectral data can be summarized as follows:

| Estimated Absorption Maximum (λmax) | Probable Electronic Transition | Associated Chromophore |

| ~210 nm | π → π | Phenyl Group (E-band) & Vinyl Group |

| ~250-260 nm | π → π | Phenyl Group (B-band) |

Note: The λmax values are estimations derived from the graphical representation of the spectrum provided by NIST.

The absorption band around 250-260 nm is characteristic of the B-band ("Benzenoid" band) of the phenyl ring, which arises from a π → π* transition. This band often displays fine vibrational structure in non-polar solvents, although this is not clearly resolved in the available spectrum. The more intense absorption at shorter wavelengths (around 210 nm) is likely a composite of the E-band (from "Ethylenic") of the phenyl group and the primary π → π* transition of the vinyl group. For comparison, styrene, a close structural analog, displays a strong absorption peak around 245 nm.[5][6]

Deciphering the Electronic Transitions

The observed UV/Vis spectrum of this compound is a manifestation of its underlying molecular orbital structure. The primary electronic transitions are of the π → π* type, originating from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO).[7]

In this compound, the HOMO is expected to have significant contributions from the π-orbitals of both the phenyl and vinyl groups, while the LUMO will be the corresponding antibonding π* orbital. The energy gap between the HOMO and LUMO dictates the wavelength of maximum absorption (λmax).

Figure 1: A simplified diagram illustrating the π → π* electronic transition in this compound upon absorption of UV radiation.

The silicon atom can influence these transitions in several ways:

-

Inductive Effect: The dimethylsilyl group is generally considered to be electron-donating, which can slightly raise the energy of the HOMO, potentially leading to a bathochromic (red) shift compared to unsubstituted benzene.

-

Hyperconjugation: Interaction between the C-Si σ-bond and the π-system (σ-π hyperconjugation) can also affect the energy levels of the molecular orbitals.[8][9]

The Influence of Solvent on the Spectrum

The choice of solvent can significantly impact the UV/Vis spectrum of a compound. These solvent effects arise from differential solvation of the ground and excited states of the molecule. For π → π* transitions, an increase in solvent polarity typically leads to a small bathochromic (red) shift. This is because the excited state is generally more polar than the ground state and is therefore stabilized to a greater extent by a polar solvent.

Experimental Protocol for Acquiring the UV/Visible Spectrum

The following protocol provides a standardized methodology for obtaining the UV/Vis spectrum of this compound.

Figure 2: A flowchart outlining the key steps for the experimental acquisition and analysis of the UV/Visible spectrum of this compound.

Step-by-Step Methodology:

-

Solvent Selection: Choose a spectroscopic grade solvent that does not absorb in the region of interest (typically 200-400 nm). Cyclohexane or ethanol are common choices for non-polar and polar environments, respectively.

-

Sample Preparation:

-

Accurately weigh a small amount of this compound and dissolve it in the chosen solvent to create a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to prepare a series of standards with concentrations that will yield absorbance values in the optimal range of the spectrophotometer (typically 0.1 - 1.0).

-

-

Instrumentation and Measurement:

-